molecular formula C8H8F2O B1426071 [4-(Difluoromethyl)phenyl]methanol CAS No. 444915-77-9

[4-(Difluoromethyl)phenyl]methanol

Cat. No. B1426071
M. Wt: 158.14 g/mol
InChI Key: YDYFWZBWPUDNAQ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)phenyl]methanol, also known as 4-DFM, is an organic compound with a molecular formula of C7H7F2O. It is an intermediate in the synthesis of various pharmaceuticals and other compounds. 4-DFM is a colorless liquid with a faint odor and a melting point of -84 °C. It is slightly soluble in water and miscible in organic solvents.

Scientific Research Applications

Catalysis in Organic Reactions

[4-(Difluoromethyl)phenyl]methanol is instrumental in catalysis, particularly in organic reactions. Palladium nanoparticles stabilized by related compounds are used as recoverable catalysts for Suzuki cross-couplings and Heck reactions in fluorous biphasic conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001). Additionally, its derivatives have been used as organocatalysts for enantioselective epoxidation of α,β-enones, showcasing its utility in producing high yields and enantioselectivities (Lu, Xu, Liu, & Loh, 2008).

Material Science and Chemistry

In the field of material science, derivatives of [4-(Difluoromethyl)phenyl]methanol are used to enhance the efficiency of polymer solar cells through methanol treatment, leading to improvements in voltage, current, and overall device performance (Zhou et al., 2013). Another study reports the use of tris(4-azidophenyl)methanol as a multifunctional thiol protecting group in peptoid synthesis and materials chemistry applications (Qiu et al., 2023).

Spectroscopy and Photophysical Studies

The compound and its analogs are important in spectroscopy, with studies revealing the interaction of alcohols with fluorophenylacetylenes, which include derivatives of [4-(Difluoromethyl)phenyl]methanol. These studies provide insights into hydrogen bonding behaviors and molecular interactions (Maity, Maity, & Patwari, 2011). Moreover, fluorescence studies of its derivatives in various media have helped in understanding the electronic absorption and emission properties of these compounds (Singh & Darshi, 2004).

Fundamental Chemical Research

The compound has significant applications in fundamental chemical research. For instance, it's used in the synthesis of cationic merocyanine dyes, showcasing its utility in generating photomerocyanines (Aiken et al., 2013). Additionally, it's used in the N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, underlining its role in selective chemical transformations (Sarki et al., 2021).

properties

IUPAC Name

[4-(difluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYFWZBWPUDNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300352
Record name 4-(Difluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Difluoromethyl)phenyl]methanol

CAS RN

444915-77-9
Record name 4-(Difluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444915-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethyl)benzyl alcohol
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Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminum hydride (2.86 g, 75.3 mmol) in tetrahydrofuran (50 ml) was dropwise added a solution of methyl 4-(difluoromethyl)benzoate (9.341 g, 50.18 mmol) in tetrahydrofuran (50 ml) under ice-cooling and the mixture was stirred at room temperature for 1 hr. The reaction solution was ice-cooled and water (3 ml), 15% aqueous sodium hydroxide solution (3 ml) and water (8 ml) were dropwise added successively to decompose excess lithium aluminum hydride. The mixture was stirred as it was at room temperature for 2 hrs. The resulting precipitate was removed by filtration and the precipitate was washed with ethyl acetate. The solvent of the collected filtrate was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1-1/1) to give the objective-substance.
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.341 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of LAH (1.0 M in THF, 31 mL, 31 mmol) was added dropwise to a solution of Example 38A (5.82 g, 31.3 mmol) in THF (100 mL) at 0° C. The reaction was stirred for 1 hr, then quenched by careful addition of solid Na2SO4.10H2O. The mixture was warmed to ambient temperature and stirred 30 min. Celite filter aid was added and the mixture was filtered. The filtrate was concentrated in vacuo to yield 4.02 g (81%) of the title compound as a colorless oil. 1H NMR (300 MHz, DMSO-d6) δ 7.52 (d, J=8.2, 2H), 7.48-7.41 (m, 2H), 7.00 (t, J=56.0, 1H), 5.30 (t, J=5.7, 1H), 4.55 (d, J=5.4, 2H).
Name
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
5.82 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2
Citations
X Gao, X He, X Zhang - Chinese Journal of Organic Chemistry, 2019 - sioc-journal.cn
A nickel-catalyzed direct difluoromethylation of (hetero) aryl bromides with bromodifluoromethane (BrCF 2 H) is described. This reaction features high efficiency, broad substrate scope …
Number of citations: 19 sioc-journal.cn
高兴, 何旭, 张新刚 - 有机化学, 2019 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: xgzhang@sioc.ac.cn Received August 15, 2018; revised September 14, …
Number of citations: 2 sioc-journal.cn

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